Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate
Description
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate (CAS: 1326242-72-1) is a hydrazine-derived compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold. Its molecular formula is C₁₅H₂₆N₂O₄, with a molecular weight of 298.38 . The compound is synthesized via a hydrohydrazination reaction between [1.1.1]propellane, di-tert-butyl azodicarboxylate, and phenylsilane in the presence of Mn(dpm)₃ as a catalyst . This method is scalable, safe, and cost-effective compared to earlier routes .
Key applications include its role as an intermediate in synthesizing 1-bicyclo[1.1.1]pentylamine, a valuable bioisostere for tert-butyl or aromatic groups in drug discovery . The compound is commercially available (e.g., GLPBIO catalog GF14024) with >98% purity and is stored at 2–8°C in sealed conditions .
Properties
IUPAC Name |
tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHQWPVQIMVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of manganese tris(dipivaloylmethane) (Mn(dpm)3). This reaction yields the desired compound, which can then be deprotected to obtain 1-bicyclo[1.1.1]pentylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis route mentioned above provides a foundation for potential industrial applications. The use of [1.1.1]propellane and di-tert-butyl azodicarboxylate in the presence of Mn(dpm)3 offers a viable pathway for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and molecules with unique properties.
Biology: Its structural features make it a valuable tool in studying biological systems and interactions.
Medicine: The compound’s potential as a drug precursor or intermediate is being explored, especially in the development of novel therapeutics.
Mechanism of Action
The mechanism by which di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides rigidity and strain, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physical Properties
The BCP core imparts unique rigidity and steric constraints, distinguishing it from other hydrazine-dicarboxylates. Below is a comparison with key analogs:
Biological Activity
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate (CAS RN: 1326242-72-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 298.38 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Synthesis
The synthesis of this compound involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate in the presence of phenylsilane and manganese catalysts, leading to improved yield and scalability in comparison to previous methods .
Anticancer Potential
Recent studies have highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. In cellular assays, compounds derived from bicyclo[1.1.1]pentane structures have shown significant potency against IDO1, indicating that modifications to the bicyclic motif can enhance biological activity while improving metabolic stability .
Table 1: Biological Activity Summary
| Activity | IC50 Value | Reference |
|---|---|---|
| IDO1 Inhibition | 3.1 nM | |
| Metabolic Stability | High | |
| Selectivity for IDO1 over TDO | >10 μM |
The mechanism by which this compound exerts its effects involves the displacement of heme from IDO1, which is crucial for its enzymatic activity. This unique interaction allows for enhanced inhibition compared to traditional inhibitors that bind directly to the heme moiety .
Case Studies
Case Study 1: In Vivo Efficacy
In a preclinical model, compounds similar to this compound demonstrated significant tumor growth inhibition when administered alongside immune checkpoint inhibitors like pembrolizumab, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that derivatives of this compound exhibited favorable absorption and distribution profiles in vivo, with low clearance rates and prolonged half-lives, making them suitable candidates for further development as therapeutic agents .
Q & A
Q. What is the optimized synthetic route for preparing Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate?
The compound is synthesized via hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane under Mn(dpm)₃ catalysis. Key steps include:
- Reaction conditions : Stirring in dichloromethane at 0°C to room temperature for 16 hours.
- Catalyst role : Mn(dpm)₃ facilitates radical-mediated C–N bond formation, critical for bicyclo[1.1.1]pentane ring incorporation.
- Scalability : This method improves safety and yield (up to 85%) compared to prior routes using explosive intermediates like NaN₃ .
Q. How is the bicyclo[1.1.1]pentane core confirmed post-synthesis?
Structural validation relies on ¹H/¹³C NMR and HRMS :
- ¹H NMR : Absence of propellane signals (δ 0.5–1.5 ppm) and appearance of bicyclo[1.1.1]pentane protons (δ 2.1–2.5 ppm, multiplet).
- HRMS : A molecular ion peak at m/z 436.1998 (calculated) matches the expected molecular formula (C₂₅H₂₈N₂O₅) .
Advanced Research Questions
Q. What mechanistic insights explain the Mn(dpm)₃-catalyzed hydrohydrazination reaction?
The reaction proceeds via a radical chain mechanism :
- Initiation : Mn(dpm)₃ abstracts a hydrogen from phenylsilane, generating a silyl radical.
- Propagation : The silyl radical cleaves [1.1.1]propellane, forming a bicyclo[1.1.1]pentyl radical.
- Termination : Radical recombination with di-tert-butyl azodicarboxylate yields the hydrazine product. Side reactions (e.g., over-reduction) are minimized by controlling phenylsilane stoichiometry .
Q. How does steric hindrance in the bicyclo[1.1.1]pentane core influence downstream reactivity?
The strained bicyclic system exhibits unique reactivity:
- Deprotection : Hydrazine liberation requires harsh acidic conditions (e.g., HCl in dioxane) due to steric protection of the N–N bond.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the hydrazine to 1-bicyclo[1.1.1]pentylamine without ring-opening. Computational studies suggest the strain energy (~70 kcal/mol) enhances electrophilic reactivity at the bridgehead position .
Q. What analytical challenges arise in characterizing hydrazine derivatives of bicyclo[1.1.1]pentane?
Key challenges include:
- Dynamic NMR effects : Restricted rotation of the tert-butyl groups causes splitting in ¹H NMR (e.g., δ 1.4–1.5 ppm, two singlets).
- Chiral purity : Enantiomeric excess (ee) is assessed via chiral HPLC (Daicel Chiralpak IB column, hexane/IPA = 90/10, tR = 7.09 min for major isomer) .
Data Contradiction & Reproducibility
Q. How can discrepancies in reported yields for bicyclo[1.1.1]pentane hydrazines be resolved?
Yield variability (~70–85%) often stems from:
- Oxygen sensitivity : Trace O₂ inhibits radical propagation; strict inert conditions (Ar/glovebox) are essential.
- Catalyst batch : Mn(dpm)₃ purity (>95%) is critical; impurities like MnO₂ reduce efficiency. Reproducibility requires meticulous control of reaction parameters (e.g., [Mn] = 5 mol%, [propellane] = 1.2 eq) .
Applications in Method Development
Q. How is this compound utilized in synthesizing bioisosteres for drug discovery?
The bicyclo[1.1.1]pentane moiety serves as a non-planar benzene bioisostere , improving pharmacokinetics (e.g., logP reduction by 1–2 units). Applications include:
- Glutamate receptor ligands : Substitution of aryl groups with bicyclo[1.1.1]pentane enhances blood-brain barrier penetration.
- Proteolysis-targeting chimeras (PROTACs) : The rigid core stabilizes ternary complexes between E3 ligases and target proteins .
Troubleshooting
Q. Why does deprotection of the hydrazine sometimes yield undesired byproducts?
Common issues and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
